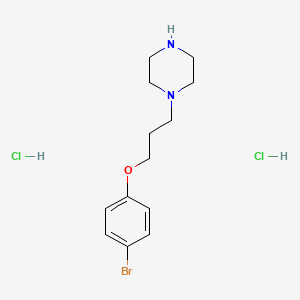
2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile
Übersicht
Beschreibung
2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile (DBDFMPA) is a versatile chemical compound with a wide range of applications in the field of scientific research. DBDFMPA is a colorless, crystalline solid that is stable under normal laboratory conditions. It has been used to synthesize a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers. It has also been used as a catalyst in the synthesis of several organometallic compounds. Additionally, DBDFMPA has been used as a reagent in the synthesis of various heterocyclic compounds and as a starting material for the synthesis of several other organic compounds.
Wirkmechanismus
The mechanism of action of 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile is not well understood. However, it is believed that 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile acts as a proton donor in reactions, donating a proton to the reaction partner. This proton donation is thought to facilitate the formation of a covalent bond between the two reaction partners.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile are not well understood. However, it is believed that 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile does not have any significant effects on the human body when used in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile in laboratory experiments is its high reactivity, which allows for the synthesis of a variety of organic compounds. Additionally, 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile is relatively stable under normal laboratory conditions and is not toxic. However, 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile is a hazardous material and should be handled with caution.
Zukünftige Richtungen
There are several potential future directions for the use of 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile in scientific research. These include the development of new synthetic methods using 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile, the use of 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile as a catalyst in the synthesis of organometallic compounds, and the use of 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile as a starting material for the synthesis of a variety of organic compounds. Additionally, further research is needed to better understand the biochemical and physiological effects of 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile.
Wissenschaftliche Forschungsanwendungen
2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of heterocyclic compounds, such as thiadiazoles, imidazoles, and pyrroles. It has also been used as a catalyst in the synthesis of organometallic compounds, such as nickel, palladium, and ruthenium complexes. Additionally, 2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile has been used as a starting material for the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and polymers.
Eigenschaften
IUPAC Name |
2-[2,4-dibromo-5-(difluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Br2F2NO/c10-6-4-7(11)8(15-9(12)13)3-5(6)1-2-14/h3-4,9H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBFGRADTFCYDSR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1OC(F)F)Br)Br)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Br2F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromo-5-(difluoromethoxy)phenylacetonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















